molecular formula C14H21ClN2 B11805999 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine

Cat. No.: B11805999
M. Wt: 252.78 g/mol
InChI Key: VPFQJANWZRRKAB-UHFFFAOYSA-N
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Description

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine is a substituted pyridine derivative featuring a pyrrolidine ring appended with a butyl chain at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 3-position. This compound is structurally distinct due to the combination of a heterocyclic amine (pyrrolidine) and halogenated pyridine, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

5-(1-butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine

InChI

InChI=1S/C14H21ClN2/c1-3-4-7-17-8-5-6-13(17)12-9-11(2)14(15)16-10-12/h9-10,13H,3-8H2,1-2H3

InChI Key

VPFQJANWZRRKAB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CN=C(C(=C2)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a butyl halide under basic conditions. For example, the reaction of 1-butylamine with 2-chloropyridine in the presence of a base such as sodium hydride can yield the desired pyrrolidine derivative.

    Chlorination and Methylation: The chlorination and methylation of the pyridine ring can be achieved through electrophilic substitution reactions. For instance, the reaction of 2-chloropyridine with methyl iodide in the presence of a strong base like potassium tert-butoxide can introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions to ensure high yield and purity of the final product. Common solvents used in these processes include lower alkyl alcohols such as ethanol, and catalysts like Raney nickel may be employed to facilitate specific reactions .

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyridine derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Properties of 5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
5-(1-Butylpyrrolidin-2-yl)-2-chloro-3-methylpyridine C₁₃H₁₉ClN₂ ~246.8 Butylpyrrolidinyl, Cl, Me Not reported -
2-Chloro-3-methylpyridine C₆H₆ClN 127.57 Cl, Me - -
N-Benzyl-3-methylpyridin-2-amine C₁₃H₁₄ClN₂ 231.72 Benzylamine, Cl, Me - 81
3-Methyl-N-[4-(trifluoromethyl)benzyl]pyridin-2-amine C₁₅H₁₃F₃N₂ 278.27 CF₃-Benzyl, Cl, Me - 81
5-(Bromomethyl)-2-chloro-3-methylpyridine C₇H₇BrClN 220.5 Br, Cl, Me Not reported -

Key Observations:

  • Molecular Weight and Complexity : The target compound’s molecular weight (~246.8 g/mol) is intermediate between simpler chloro-methylpyridines (e.g., 127.57 g/mol for 2-chloro-3-methylpyridine ) and bulkier derivatives like N-trifluoromethylbenzyl analogs (278.27 g/mol ).
  • Synthetic Yields : Palladium-catalyzed couplings of 2-chloro-3-methylpyridine with amines typically achieve ~81% yields , suggesting comparable efficiency for the target compound if reactive amines are used.

Reactivity and Stability

  • Chlorine Reactivity : The 2-chloro group in pyridines is a common site for nucleophilic substitution. In analogs like N-benzyl derivatives, this group is replaced by amines under Pd catalysis . The butylpyrrolidinyl group in the target compound likely arises from such a reaction.
  • Stability : Chloropyridines are prone to hydrolysis under acidic or basic conditions. However, steric shielding from the butylpyrrolidinyl group may improve stability compared to unsubstituted analogs .

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